Asperumine

Description

Significance and Context of Natural Product Research

Natural products have historically served as an indispensable source of new chemical entities in drug discovery, providing a rich reservoir of diverse and complex chemical structures. mdpi.comscirp.org These compounds, often derived from plants, microorganisms, and marine organisms, possess unique molecular frameworks that have been evolutionarily optimized for biological activity. scirp.orgfrontiersin.org This inherent biological relevance often translates into favorable drug-likeness properties, making them attractive lead compounds for therapeutic development. mdpi.com

The impact of natural products spans various therapeutic areas, including antimicrobials, anticancer agents, antihypertensives, anti-inflammatory drugs, and treatments for neurological diseases. scirp.org Despite periods of reduced pharmaceutical interest due to intrinsic complexities, recent advancements in technology, such as sophisticated analytical techniques and computational approaches, have revitalized scientific engagement in natural product drug discovery. mdpi.comfrontiersin.org This renewed focus underscores their continued importance as templates for novel drug development, whether through direct isolation or as starting points for semi-synthetic and total synthetic modifications. scirp.org

Overview of Pyrrolizidine (B1209537) Alkaloids as a Class of Natural Products

Pyrrolizidine alkaloids (PAs) represent a significant class of natural secondary metabolites. nih.govresearchgate.netmdpi.com These compounds are predominantly synthesized by various organisms, including plants, bacteria, and fungi, where they often function as part of the organism's defense mechanisms. nih.govresearchgate.net PAs constitute one of the largest groups of alkaloids, identified in approximately 3% of flowering plants, with a notable prevalence in families such as Asteraceae, Boraginaceae, and Fabaceae. nih.govresearchgate.netmdpi.com

Structurally, pyrrolizidine alkaloids are characterized by an ester linkage between an amino alcohol known as a necine base and one or more necic acids. nih.govresearchgate.net The necine base itself features a bicyclic pyrrolizidine nucleus, which consists of two fused five-membered rings containing a nitrogen atom. nih.gov To date, over 660 distinct types of PAs have been identified and characterized from more than 6000 plant species, highlighting their extensive structural diversity within the natural world. nih.govmdpi.com This class of natural products is known to exhibit a broad spectrum of biological activities. eurekaselect.com

Current Research Landscape and Gaps Pertaining to Asperumine

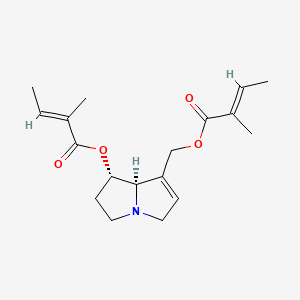

This compound is a specific pyrrolizidine alkaloid with the molecular formula C18H25NO4. nih.gov It is also recognized by its systematic name, Heliotridine (B129409), 7,9-ditiglate. nih.gov Research has indicated the natural occurrence of this compound in plant species such as Echium vulgare and Symphytum caucasicum. nih.gov The compound's chemical structure, including its 2D and 3D representations, along with various computed chemical and physical properties, are cataloged in publicly accessible chemical databases. nih.gov

Despite its identification and structural characterization, detailed investigations into this compound specifically, beyond its isolation and structural elucidation, appear to be less comprehensively documented compared to other, more extensively studied pyrrolizidine alkaloids. The current research landscape for this compound presents several gaps. There is a need for more in-depth studies to fully elucidate its specific biological activities and to understand its precise mechanisms of action. Furthermore, comprehensive research into its biosynthetic pathways, including the enzymes and genetic elements involved in its formation within producing organisms, remains an area for further exploration. The development of efficient synthetic routes for this compound and comparative studies examining its properties and activities relative to other structurally similar pyrrolizidine alkaloids also represent significant opportunities for future research.

This compound Chemical Properties

| Property | Value | Source |

| PubChem CID | 6443107 | nih.gov |

| Molecular Formula | C18H25NO4 | nih.gov |

| Molecular Weight | 319.4 g/mol | nih.gov |

| Synonyms | Heliotridine, 7,9-ditiglate | nih.gov |

| Natural Sources | Echium vulgare, Symphytum caucasicum | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(7S,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-5-12(3)17(20)22-11-14-7-9-19-10-8-15(16(14)19)23-18(21)13(4)6-2/h5-7,15-16H,8-11H2,1-4H3/b12-5+,13-6+/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXNAWUWVBSLJC-ALOUTBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1=CCN2C1C(CC2)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCC1=CCN2[C@H]1[C@H](CC2)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019878 | |

| Record name | Heliotridine, 7,9-ditiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78513-20-9 | |

| Record name | Heliotridine, 7,9-ditiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078513209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heliotridine, 7,9-ditiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Characterization, and Biological Origins of Asperumine

Historical Context of Asperumine Discovery and Initial Isolation

The discovery and initial isolation of this compound are rooted in the investigation of plant secondary metabolites, specifically pyrrolizidine (B1209537) alkaloids, which are known for their complex structures and diverse biological roles.

Discovery from Symphytum asperum and Related Boraginaceae Species

This compound was first identified in Symphytum asperum (prickly comfrey), a perennial herb belonging to the Boraginaceae family. nih.gov This plant species is native to Western Asia, particularly the Caucasus region, and has since naturalized in various parts of Europe and North America. uni.lu Beyond S. asperum, this compound has also been reported in the roots of Symphytum caucasicum. nih.govnih.govnih.govnih.govnih.gov Its presence extends to other members of the Boraginaceae family, including the aerial portions of Echium vulgare (Viper's Bugloss). nih.gov

Methods of Isolation from Natural Sources

The isolation of this compound from its natural plant sources typically involves a series of chromatographic techniques, aligning with general methodologies for extracting pyrrolizidine alkaloids. For instance, this compound has been obtained from the aerial parts of Echium vulgare through elution with chloroform (B151607) (CHCl₃) on a silica (B1680970) gel column. nih.gov

More broadly, the extraction of pyrrolizidine alkaloids from plant material often begins with extraction using hot or cold ethanol (B145695). The resulting ethanol extracts are then dried, and the alkaloids are dissolved in a dilute acidic solution. Neutral organic materials, such as chlorophyll (B73375) and fats, are subsequently removed through solvent extraction using non-polar solvents like dichloromethane (B109758) or petroleum ether. nih.gov Pyrrolizidine alkaloids can exist as free bases or N-oxides in plants; N-oxides, which can be converted to their corresponding free bases, are often present alongside the basic alkaloids. nih.gov Advanced isolation techniques for pyrrolizidine alkaloids, which would be applicable to this compound, include strong cation-exchange (SCX) solid phase extraction, countercurrent chromatography, and preparative thin-layer chromatography. nih.govcumhuriyet.edu.trctdbase.org These methods are crucial for separating complex mixtures of alkaloids and obtaining purified compounds for detailed study.

Distribution and Chemodiversity of this compound in Plant Genera

This compound's occurrence is primarily documented within specific genera of the Boraginaceae family, highlighting its role in the chemodiversity of these plants.

Occurrence in Echium vulgare and Symphytum caucasicum

This compound has been confirmed to occur in Echium vulgare and Symphytum caucasicum. nih.govnih.govnih.gov In Symphytum caucasicum roots, this compound is recognized as one of the major alkaloids, alongside echimidine (B1671080) N-oxide, echinatine, and lasiocarpine. nih.govnih.govnih.gov The presence of this compound in these species contributes to their distinct phytochemical profiles.

Table 1: Occurrence of this compound in Plant Genera

| Plant Species | Family | Plant Part(s) where this compound is Found |

| Symphytum asperum | Boraginaceae | Roots nih.govnih.gov |

| Symphytum caucasicum | Boraginaceae | Roots nih.govnih.govnih.govnih.govnih.gov |

| Echium vulgare | Boraginaceae | Aerial portions nih.gov |

Geographic and Ecological Factors Influencing this compound Production

The accumulation of pyrrolizidine alkaloids, including this compound, in plants is significantly influenced by a range of ecological factors. These environmental conditions can modulate the plant's metabolic pathways, thereby affecting the synthesis and concentration of these secondary metabolites. wikipedia.org

Key ecological factors that influence alkaloid accumulation include:

Sunlight Intensity : Variations in light exposure can impact photosynthetic rates and, consequently, the production of secondary metabolites. wikipedia.org

Water Availability : Both water deficit and relatively low moisture can lead to increased alkaloid accumulation. wikipedia.org

Temperature : High air temperatures have been observed to enhance the accumulation of alkaloids in plant roots and scions. wikipedia.org

Soil Composition : The presence of increased nitrogen and calcium in the soil, as well as soil salinification and contamination with heavy metals (e.g., copper, zinc, molybdenum, manganese, lead), can influence alkaloid levels. wikipedia.org

Furthermore, the distribution of alkaloids within the plant can vary with the vegetation cycle. Typically, at the end of the vegetation period, there is an observed increase in alkaloid accumulation in the roots and a corresponding decrease in stems and leaves. wikipedia.org These findings suggest that the geographic and ecological conditions of a plant's habitat play a critical role in determining the quantity and distribution of this compound and other pyrrolizidine alkaloids.

Table 2: Ecological Factors Influencing Pyrrolizidine Alkaloid Accumulation

| Ecological Factor | Influence on Alkaloid Accumulation (General Trend) |

| Sunlight Intensity | Influences accumulation wikipedia.org |

| Water Deficit / Low Moisture | Increases accumulation wikipedia.org |

| High Air Temperature | Increases accumulation in roots and scions wikipedia.org |

| Soil Nitrogen Content | Increases accumulation wikipedia.org |

| Soil Calcium Content | Increases accumulation wikipedia.org |

| Soil Salinification | Influences accumulation wikipedia.org |

| Heavy Metal Contamination | Influences accumulation (e.g., Cu, Zn, Mo, Mn, Pb) wikipedia.org |

| Vegetation Cycle (End) | Increase in roots, decrease in stems/leaves wikipedia.org |

Structural Elucidation Methodologies for this compound and Related Pyrrolizidine Alkaloids

This compound, like other pyrrolizidine alkaloids, is characterized by its core structure, which is an ester of the amino alcohol necine (a fused five-membered ring system containing a nitrogen atom) and one or more necic acids. sci-toys.com The 1,2-unsaturated ring structure of the necine base is a critical feature, particularly in relation to the compound's biological properties. nih.gov

The structural elucidation of this compound and other pyrrolizidine alkaloids relies on a suite of advanced analytical techniques that provide detailed information about their molecular architecture. These methodologies are essential for confirming the identity of isolated compounds and for understanding their stereochemistry and functional groups.

Key structural elucidation methodologies include:

Nuclear Magnetic Resonance (NMR) Spectrometry : Both ¹H-NMR and ¹³C-NMR are extensively used for determining the connectivity of atoms and the spatial arrangement of molecules. While ¹³C-NMR typically requires larger quantities of purified alkaloid, ¹H-NMR can yield useful spectra from smaller amounts (e.g., 1 mg). nih.gov

Mass Spectrometry (MS) : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS or Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS)) are crucial for determining molecular weight, elemental composition, and fragmentation patterns. sci-toys.comnih.govuni.lucontaminantdb.ca These fragmentation patterns are particularly useful for identifying typical structural units, such as the retronecine (B1221780)/heliotridine (B129409) core structure. nih.gov

Chromatographic Techniques : Beyond their role in isolation, chromatographic methods like Thin-Layer Chromatography (TLC) are often used in conjunction with spectroscopic techniques for preliminary screening and separation prior to detailed structural analysis. nih.gov

These combined analytical approaches enable comprehensive characterization of this compound and contribute to the broader understanding of the structural diversity within the pyrrolizidine alkaloid class.

Advanced Spectroscopic Techniques in Structural Confirmation (e.g., NMR, MS)

The structural confirmation of natural products like this compound heavily relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed insights into the molecular structure, connectivity, and elemental composition of compounds. diva-portal.orgnih.gov

NMR spectroscopy is a versatile technique known for its high reproducibility and relatively straightforward sample preparation. diva-portal.org It is particularly effective for detecting abundant metabolites and providing comprehensive structural information through analyses such as ¹H and ¹³C NMR. nih.govorganicchemistrydata.org For instance, IR and NMR spectral data have been utilized to characterize the main constituents of high molecular preparations from Symphytum asperum and S. caucasicum. science.org.ge

Mass Spectrometry (MS) offers high sensitivity and resolution, making it suitable for detecting metabolites, especially those that are readily ionizable. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for the characterization and quantification of pyrrolizidine alkaloids, including this compound, in plant samples such as Symphytum asperum. researchgate.net The combination of NMR and MS techniques is often employed in natural product chemistry and metabolomics to achieve more extensive coverage and a deeper understanding of complex biological systems. nih.gov While NMR excels in providing detailed structural elucidation, MS offers superior sensitivity and the ability to resolve numerous metabolites through a chromatographic step prior to detection. diva-portal.orgnih.gov

Chiral Analysis and Stereochemical Assignments

Chirality, the property of a molecule being non-superimposable on its mirror image, is a crucial aspect in the characterization of many natural products, including this compound. The IUPAC name for this compound, [(7S,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (E)-2-methylbut-2-enoate, explicitly indicates its stereochemical configuration at the chiral centers as (7S,8R). nih.gov

The determination of absolute stereochemistry is vital, as different stereoisomers can exhibit distinct physical and biological properties. nih.govuou.ac.in Techniques for chiral analysis are essential for separating and assigning the stereochemistry of chiral compounds. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used and effective method for the direct enantiomeric separation of alkaloids in natural products. pensoft.net Other chromatographic and electrophoretic principles, such as Thin-layer Chromatography (TLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), are also employed for chiral analysis. pensoft.net

Stereochemical assignments, particularly the R/S nomenclature, are determined by prioritizing the substituents attached to a chiral center based on their atomic number. The molecule is then oriented to view the chiral center down the bond to the lowest priority atom. If the remaining three substituents are in a clockwise rotation from highest to lowest priority, the configuration is designated as 'R' (rectus); if counter-clockwise, it is 'S' (sinister). nih.govuou.ac.inlibretexts.org This systematic assignment ensures precise description of the three-dimensional arrangement of atoms in chiral molecules like this compound.

Biosynthetic Pathways and Genetic Determinants of Asperumine

Elucidation of Pyrrolizidine (B1209537) Alkaloid Biosynthesis Precursors

The formation of pyrrolizidine alkaloids begins with the synthesis of their fundamental building blocks: the necine bases and the esterifying necic acids. These precursors are derived from distinct primary metabolic pathways within the plant.

Involvement of Necine Bases (e.g., Heliotridine)

The biosynthesis of necine bases, including heliotridine (B129409), commences with the amino acids L-arginine and L-ornithine, which undergo decarboxylation to yield putrescine nih.govmdpi.com. A pivotal step in the pathway is the formation of homospermidine, which serves as the direct precursor for the necine bases nih.govplos.orgnih.govbiorxiv.org. This reaction involves the condensation of a putrescine molecule with a spermidine (B129725) molecule mdpi.complos.org. The enzyme responsible for this initial committed step in PA biosynthesis is homospermidine synthase (HSS) nih.govmdpi.complos.orgnih.govbiorxiv.orgresearchgate.net. Homospermidine is exclusively incorporated into the necine base moiety plos.org.

Following homospermidine formation, a series of transformations leads to the diverse array of necine bases. These steps include the oxidation of homospermidine, likely catalyzed by copper-dependent diamine oxidases, which initiates cyclization to pyrrolizidine-1-carbaldehyde nih.govnih.gov. Subsequent reduction, desaturation, and hydroxylation reactions ultimately form the specific necine bases, such as retronecine (B1221780) and heliotridine nih.govnih.gov. Asperumine incorporates the necine base heliotridine nih.gov.

Origin of Esterifying Acids (e.g., Angelic Acid)

While necine bases share a common biosynthetic origin, the necic acids, which esterify the necine bases, exhibit significant structural diversity and are formed through distinct pathways nih.govmdpi.comsecondarymetabolites.org. Angelic acid, a C5 monocarboxylic acid and a component of this compound, is primarily derived from the branched-chain amino acid L-isoleucine nih.govherbapolonica.plnih.govsecondarymetabolites.orgfrontiersin.orgnih.gov. Other amino acids, such as L-threonine and L-valine, also contribute to the biosynthesis of various necic acids nih.govmdpi.comfrontiersin.orgnih.gov.

The biosynthesis of angelic acid from L-isoleucine involves several steps. L-isoleucine undergoes desamination, and the resulting α-ketocarboxylic acid is decarboxylated to form 2-methylbutyric acid. This intermediate is then likely linked with coenzyme A to yield 2-methylbutyryl-CoA, which is subsequently hydroxylated and dehydrated to form tiglyl-CoA. Tiglyl-CoA can then be isomerized to angelyl-CoA, the activated form of angelic acid, ready for transfer to the necine base.

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Class | Specific Precursor | Derived From | Role in Biosynthesis |

| Amino Acid | L-Arginine | Primary Metabolism | Precursor for Putrescine mdpi.com |

| Amino Acid | L-Ornithine | Primary Metabolism | Precursor for Putrescine nih.govmdpi.com |

| Polyamine | Putrescine | L-Arginine, L-Ornithine | Component of Homospermidine nih.govmdpi.complos.org |

| Polyamine | Spermidine | Primary Metabolism | Component of Homospermidine mdpi.complos.org |

| Amino Acid | L-Isoleucine | Primary Metabolism | Precursor for Angelic Acid nih.govherbapolonica.plnih.govsecondarymetabolites.orgfrontiersin.orgnih.gov |

Proposed Enzymatic Steps in this compound Biosynthesis

The conversion of primary metabolites into complex pyrrolizidine alkaloids like this compound involves a cascade of enzymatic reactions, including specific hydroxylation, esterification, and stereochemical control mechanisms.

Hydroxylation and Esterification Reactions

The initial committed step in necine base biosynthesis is the formation of homospermidine by homospermidine synthase (HSS) nih.govplos.orgnih.gov. This is followed by the oxidation of homospermidine, a process thought to be mediated by copper-dependent diamine oxidases, leading to the formation of a dialdehyde (B1249045) nih.govnih.gov. Subsequent cyclization and reduction steps convert this dialdehyde into the pyrrolizidine skeleton, which then undergoes further desaturation and hydroxylation to yield the specific necine bases, such as heliotridine nih.govnih.gov.

Once the necine base, heliotridine, is formed, it is esterified with necic acids. In the case of this compound, this involves the esterification of heliotridine with two molecules of angelic acid nih.gov. This acylation process, which links the necic acid to the hydroxyl groups of the necine base, is likely catalyzed by an acyltransferase, possibly belonging to the BAHD family nih.gov. This compound is specifically identified as 1,6-diangeloylheliotridine, indicating esterification at two positions on the heliotridine scaffold nih.gov.

Stereochemical Control in Biosynthetic Transformations

Stereochemical control is a crucial aspect of pyrrolizidine alkaloid biosynthesis, as plants typically produce specific stereoisomers of necine bases rather than racemic mixtures nih.govnih.gov. For instance, while spontaneous cyclization and reduction of biosynthetic intermediates could theoretically lead to a mixture of various saturated 1-hydroxymethylpyrrolizidines (e.g., (±)-trachelanthamidine and (±)-isoretronecanol), and subsequent desaturation and hydroxylation could yield mixtures of (+)-retronecine and (-)-heliotridine, such mixtures are generally not observed in PA-producing plants nih.govnih.gov. Instead, plants maintain strict stereochemical control to produce specific configurations, such as the (-)-heliotridine found in heliosupine, a related PA nih.gov. This indicates the involvement of highly specific enzymes that dictate the precise three-dimensional orientation of the molecules during their formation.

Identification and Functional Characterization of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes for a specific secondary metabolic pathway are physically linked and often co-regulated biorxiv.org. While BGCs are well-established in microbial secondary metabolism, their presence and characterization in plants are increasingly recognized, though they are generally less prevalent than in bacteria or fungi biorxiv.org.

For pyrrolizidine alkaloid biosynthesis, the first specific enzyme identified is homospermidine synthase (HSS) nih.govplos.orgnih.gov. The gene encoding HSS has been functionally characterized, and its evolutionary origin from deoxyhypusine (B1670255) synthase (DHS), a primary metabolic enzyme, has been extensively studied nih.govherbapolonica.plmdpi.complos.orgsecondarymetabolites.org. Phylogenetic analyses have revealed that the recruitment of HSS from DHS has occurred independently multiple times across different angiosperm lineages that produce PAs, including the Boraginaceae family, to which Symphytum asperum belongs nih.govherbapolonica.plmdpi.comsecondarymetabolites.org. This suggests a convergent evolution of this key enzymatic step.

Despite the identification and characterization of the HSS gene and the general understanding of the enzymatic steps involved in PA biosynthesis, specific, fully characterized biosynthetic gene clusters encompassing all enzymes required for the complete synthesis of complex pyrrolizidine alkaloids like this compound, including the biosynthesis of both heliotridine and angelic acid and their subsequent esterification, are not yet widely elucidated in the scientific literature. While the clustering of genes can facilitate the delineation of complex alkaloid pathways biorxiv.org, the full genetic determinants for individual PAs such as this compound remain an active area of research.

Table 2: Key Enzymes and Their Genes in Pyrrolizidine Alkaloid Biosynthesis

| Enzyme Name | Gene Name (if known) | Function |

| Homospermidine Synthase | HSS | Catalyzes the first committed step in necine base biosynthesis, forming homospermidine from putrescine and spermidine nih.govmdpi.complos.orgnih.govbiorxiv.org. |

| Diamine Oxidases | (Not specified for specific genes) | Likely involved in the oxidation of homospermidine nih.govnih.gov. |

| Acyltransferases | (e.g., BAHD family) | Catalyze the esterification of necine bases with necic acids nih.gov. |

Genomic and Transcriptomic Approaches to BGC Discovery

The discovery of biosynthetic gene clusters (BGCs) for secondary metabolites, including pyrrolizidine alkaloids, often relies on genomic and transcriptomic approaches. Genomic sequencing allows for the identification of gene clusters that are typically co-regulated and arranged contiguously in a locus, encoding the enzymes required for a specific secondary metabolite's synthesis ku.ac.kemdpi.com. Computational tools like AntiSMASH are commonly used to predict BGCs from sequenced genomes sciepublish.comnih.gov.

Heterologous Expression and Pathway Reconstruction

Heterologous expression involves transferring and expressing biosynthetic pathways in a different host organism, which facilitates product discovery, pathway elucidation, and enhanced production sciepublish.comresearchgate.netresearchgate.net. This strategy is particularly valuable for natural products whose native producers are difficult to cultivate or genetically manipulate sciepublish.comresearchgate.netresearchgate.net. Reconstitution of secondary metabolite pathways often requires the expression of multiple genes, including those for the scaffold-producing synthase and tailoring enzymes, as well as transcription factors and transporters researchgate.net.

Model organisms such as Saccharomyces cerevisiae (baker's yeast) and filamentous fungi like Aspergillus oryzae and Aspergillus nidulans are frequently used as heterologous hosts due to their well-developed genetic toolboxes and efficient homologous recombination researchgate.netnih.gov. For bacterial natural products, heterologous expression platforms in hosts like Escherichia coli and Saccharopolyspora erythraea have been developed researchgate.net. These platforms enable the reconstruction of BGCs and the identification of novel compounds, even from cryptic BGCs sciepublish.comresearchgate.netnih.gov. Despite the general applicability of heterologous expression in natural product research, specific instances of this compound pathway reconstruction or heterologous expression are not detailed in the provided information.

Strategies for Enhanced or Engineered Biosynthesis of this compound

Metabolic engineering and synthetic biology offer powerful strategies to enhance the production of natural products and create novel analogs. These approaches aim to optimize the metabolic machinery of producer organisms or design new biological systems for desired chemical outputs nih.govuob.edu.lyinchem.orgmdpi.comchemistry-chemists.comsciepublish.com.

Metabolic Engineering of Producer Organisms

Metabolic engineering involves the rational modification of microorganisms or plants to improve the efficiency of producing target chemicals nih.govmdpi.comsciepublish.com. This can include introducing genes from other organisms, synthesizing new genes to produce necessary enzymes, or modifying existing metabolic pathways to remove bottlenecks or increase precursor supply mdpi.comresearchgate.net. For instance, strategies include upregulating biosynthetic pathways, improving product secretion, and downregulating competing metabolic branches.

Common microbial hosts for metabolic engineering, such as E. coli, B. subtilis, C. glutamicum, and S. cerevisiae, are favored due to their well-characterized genomes and advanced gene editing methods mdpi.com. While metabolic engineering has been successfully applied to enhance the production of various compounds, including plant isoquinoline (B145761) alkaloids and aromatic amino acids uob.edu.lyresearchgate.net, specific examples of metabolic engineering applied directly to this compound-producing plants or microbes for enhanced this compound biosynthesis are not described in the search results. However, the concept of plant engineering metabolic pathways for desirable alkaloid levels has been suggested scispace.com.

Synthetic Biology Approaches for Novel Analog Production

Synthetic biology, an interdisciplinary field, focuses on designing and constructing novel biological components, systems, and processes, or redesigning existing ones, to achieve new functionalities chemistry-chemists.com. This field integrates engineering principles with biology to create predictable and robust systems. In the context of natural products, synthetic biology can be used to reconstitute and fine-tune non-native biosynthesis pathways in heterologous microbial chassis or even construct artificial pathways for non-natural molecules sciepublish.com.

Key advancements in synthetic biology include the development of efficient DNA assembly techniques, engineered heterologous hosts, and advanced genetic manipulation methods like CRISPR-Cas systems sciepublish.comresearchgate.net. These tools enable the generation of novel analogs through biosynthetic engineering, by modifying existing pathways or designing entirely new ones inchem.orgresearchgate.net. For example, synthetic biology platforms have been developed for the biosynthesis of cannabinoids and caffeine, allowing for easier screening and production of natural products and novel analogs inchem.org. While synthetic biology holds significant promise for diversifying natural product chemistry, specific applications of synthetic biology for the production of novel this compound analogs are not detailed in the provided sources.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Asperumine and Its Analogs

Total Synthesis Strategies for Asperumine

The total synthesis of this compound fundamentally relies on the construction of its core necine base, heliotridine (B129409), followed by the esterification with tiglic acid. The synthesis of such complex natural products often involves intricate strategies to control stereochemistry and achieve high yields.

Retrosynthetic Approaches to the Pyrrolizidine (B1209537) Core

Retrosynthetic analysis, a problem-solving technique in organic synthesis, involves working backward from the target molecule to simpler precursors researchgate.netnih.gov. For pyrrolizidine alkaloids like this compound, the primary retrosynthetic challenge lies in constructing the bicyclic pyrrolizidine core, specifically the heliotridine scaffold. Common approaches often start from readily available chiral pool materials, such as (S)-malic acid researchgate.netrsc.orgmdpi.com. This strategy leverages existing chirality in the starting material to guide the formation of new stereocenters in the target molecule.

Key disconnections in the retrosynthesis of the heliotridine core typically involve breaking carbon-carbon bonds that form the bicyclic system. For instance, strategies have focused on forming the pyrrolizidine skeleton through intermolecular carbenoid displacement reactions rsc.orgmdpi.com. Another approach involves the use of N-acyliminium ions, which can undergo stereoselective cyclization to construct the azabicyclo[3.3.0]octane ring system characteristic of pyrrolizidines nih.gov. The strategic placement of functional groups, such as acetoxy substituents or ketene (B1206846) dithioacetals, has been shown to direct these cyclization events and control double bond migration nih.gov.

Stereoselective and Enantioselective Synthesis Methodologies

Achieving high stereoselectivity and enantioselectivity is paramount in the synthesis of natural products like this compound, as different stereoisomers can possess vastly different biological properties researchgate.net. For the heliotridine core, several methodologies have been developed to control the absolute and relative stereochemistry:

Carbenoid Displacement Reactions: A notable stereoselective synthesis of (+)-heliotridine utilizes an intermolecular carbenoid displacement reaction as a key step, starting from (S)-malic acid. This method effectively controls the stereochemistry at the bridgehead positions (C-7a and C-1) of the pyrrolizidine ring rsc.orgmdpi.com.

1,3-Dipolar Cycloaddition: Another highly selective method for the total synthesis of (+)-heliotridine involves a 1,3-dipolar cycloaddition of (S)-3-tert-butoxypyrroline N-oxide with ethyl 4-bromocrotonate mdpi.comresearchgate.net. This cycloaddition reaction is crucial for establishing the desired stereochemical configuration within the pyrrolizidine core.

Lewis Acid-Promoted Tandem Cycloadditions: More broadly for pyrrolizidine alkaloids, strategies involving Lewis acid-promoted tandem inter-[4+2]/intra-[3+2] cycloadditions have been employed to construct highly oxygenated pyrrolizidine skeletons with high diastereoselectivity researchgate.net.

These methodologies ensure the preferential formation of one stereoisomer over others, which is critical for synthesizing the specific enantiomer of heliotridine found in this compound.

Semi-Synthesis and Derivatization of this compound

Semi-synthesis involves using compounds isolated from natural sources as starting materials for further chemical modifications google.com. Derivatization, on the other hand, refers to the chemical modification of a compound to alter its properties or to create new analogs. For this compound, semi-synthesis and derivatization typically involve modifications to the heliotridine necine base or alterations of the ester side chains.

Chemical Modifications of the Necine Base

The necine base, heliotridine, possesses a tertiary nitrogen atom and hydroxyl groups at specific positions (C-1 and C-7) that are amenable to chemical modifications.

N-oxidation: A common modification of pyrrolizidine alkaloids, including heliotridine-type PAs, is N-oxidation of the tertiary nitrogen atom mdpi.comnih.govencyclopedia.pubmdpi.com. This reversible modification often occurs naturally in plants and can influence the alkaloid's properties. In a laboratory setting, N-oxidation can be achieved using various oxidizing agents.

Hydroxylation: The necine base itself can undergo hydroxylation at various positions, such as C-2, C-6, and C-7, leading to structural diversity in PAs nih.gov. While this compound already has hydroxyl groups at C-1 and C-7 (prior to esterification), further selective hydroxylation at other positions could be explored to create novel analogs.

Reduction: For analytical purposes, 1,2-unsaturated pyrrolizidine alkaloids, including heliotridine-type PAs, can be reduced to their respective necine base backbone structures (e.g., heliotridine) using reagents like LiAlH4, followed by derivatization for analysis researchgate.netresearchgate.netuva.esd-nb.info. This process demonstrates a chemical modification of the necine base itself.

Alterations of the Ester Side Chains

This compound is a diester of heliotridine with two tiglic acid units researchgate.net. The ester linkages and the tiglic acid side chains offer significant opportunities for derivatization.

Esterification: The primary method for forming this compound from heliotridine would be the esterification of the hydroxyl groups at C-1 and C-7 of heliotridine with tiglic acid. This can be achieved using standard esterification reactions, often involving activated forms of tiglic acid or coupling reagents. For other pyrrolizidine alkaloids, diacid anhydrides have been used to form monoesters and macrocyclic diesters with heliotridine unigoa.ac.in.

Hydrolysis: The ester linkages in this compound can be hydrolyzed under acidic or basic conditions to yield the necine base (heliotridine) and the necic acid (tiglic acid) researchgate.netencyclopedia.pubuni-kiel.de. This is a fundamental reaction for studying the individual components and can serve as a reverse step in semi-synthesis.

Modification of Necic Acids: The tiglic acid side chains themselves can be chemically modified. Although specific examples for this compound are scarce, general strategies for altering ester side chains in organic synthesis include amidation (conversion of esters to amides) nih.gov or other functional group interconversions on the acid moiety. Acetylation of hydroxyl groups on the acid moiety has also been observed in other PAs, further amplifying structural diversity mdpi.comnih.gov.

These modifications allow for the exploration of structure-activity relationships by systematically altering specific parts of the this compound molecule.

The available scientific literature, based on the conducted searches, does not provide specific, detailed research findings on the Structure-Activity Relationship (SAR) investigations solely focused on the chemical compound this compound and its analogs. While this compound is recognized as a pyrrolizidine alkaloid found in various plants, such as Symphytum asperum and Echium vulgare nih.govscispace.comku.ac.kenih.govscribd.comhenriettes-herb.comresearchgate.netnplg.gov.gebiointerfaceresearch.comnih.govresearchgate.net, comprehensive studies detailing its systematic chemical modification, specific bioactivity profiling of its derivatives, dedicated computational approaches like molecular docking simulations, or the identification of its precise pharmacophore elements for biological activity are not extensively documented in the retrieved information.

Therefore, a thorough and informative article strictly adhering to the specified subsections for this compound's SAR cannot be generated with the currently available data.

Mechanistic Investigations of Asperumine S Biological Activities in Preclinical Models

Modulation of Cellular Processes by Asperumine

Understanding how a compound modulates fundamental cellular processes is a cornerstone of preclinical research. This involves assessing its impact on cell growth, survival, and division.

Effects on Cell Proliferation and Viability in In Vitro Cell Lines

Studies on cell proliferation and viability in in vitro cell lines are fundamental for assessing a compound's impact on cellular growth and survival. Cell proliferation refers to the increase in cell number through cell growth and division, a process that is tightly regulated in healthy cells bio-rad-antibodies.com. Cell viability assays, on the other hand, measure the proportion of live, healthy cells in a population, often by assessing metabolic activity or membrane integrity researchgate.net. Typical assays include colorimetric methods (e.g., MTT, MTS assays) or luminescent assays (e.g., CellTiter-Glo) that quantify metabolic activity, or dye exclusion tests (e.g., Trypan blue) that assess membrane integrity bio-rad-antibodies.comresearchgate.netcambridgeproteinarrays.com. In the context of this compound, specific data detailing its effects on cell proliferation and viability across various in vitro cell lines were not identified in the conducted searches.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis)

Programmed cell death (PCD) pathways, such as apoptosis and necroptosis, are critical biological processes for maintaining tissue homeostasis and eliminating damaged or unwanted cells mdpi.comdovepress.com. Apoptosis is a highly regulated, caspase-dependent process characterized by cell shrinkage, nuclear fragmentation, and membrane blebbing, without eliciting an inflammatory response mdpi.comdovepress.com. Necroptosis, in contrast, is a caspase-independent form of programmed necrosis, characterized by cell swelling and plasma membrane breakdown, often leading to an inflammatory response nih.govcellsignal.com. Investigations into a compound's ability to induce these pathways typically involve observing morphological changes, assessing caspase activation, or monitoring the release of damage-associated molecular patterns (DAMPs) cellsignal.com. Specific research findings demonstrating this compound's role in inducing apoptosis or necroptosis, or the underlying mechanisms, were not found.

Impact on Cell Cycle Progression

The cell cycle is a tightly controlled series of events that leads to cell division, comprising G1, S, G2, and M phases mdpi.comwikipedia.org. Disruptions in cell cycle progression can lead to uncontrolled cell proliferation or cell death bio-rad-antibodies.comgenome.jp. Compounds can impact the cell cycle by causing arrest at specific checkpoints (e.g., G0/G1, G2/M) through modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs) mdpi.comwikipedia.orggenome.jp. Flow cytometry is a common technique used to analyze cell cycle distribution elifesciences.orgnih.gov. Specific data regarding this compound's impact on cell cycle progression in preclinical models were not identified.

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Protein Interaction Profiling

Protein interaction profiling aims to identify the specific proteins with which a small molecule directly or indirectly interacts cambridgeproteinarrays.comnih.govplos.org. Various proteomic technologies, such as thermal proteome profiling (TPP) and proximity ligation assays, can be employed to map protein interaction networks in live cells nih.govplos.orgembopress.orgbiorxiv.org. These methods can reveal direct binding partners or proteins whose stability or localization is altered upon compound treatment nih.govembopress.org. Comprehensive data on the protein interaction profile of this compound were not found in the conducted searches.

Gene Expression and Proteomic Analysis of this compound-Treated Cells

Gene expression analysis (transcriptomics) and proteomic analysis provide a global view of the cellular response to a compound by quantifying changes in messenger RNA (mRNA) and protein levels, respectively frontlinegenomics.comelifesciences.orgelifesciences.orgbioconductor.org. These "omics" approaches can reveal altered signaling pathways, metabolic shifts, or stress responses induced by the compound researchgate.netfrontlinegenomics.comelifesciences.orgelifesciences.org. Techniques like RNA sequencing (RNA-Seq) for gene expression and mass spectrometry-based proteomics are commonly used for such analyses elifesciences.orgelifesciences.orgelifesciences.orgbioconductor.org. Specific research detailing gene expression and proteomic changes in cells treated with this compound was not identified.

Interactions with Nucleic Acids and DNA Alkylation

Pyrrolizidine (B1209537) alkaloids, including this compound, are not inherently active but undergo metabolic activation, predominantly in the liver, to exert their biological effects. nih.gov This metabolic transformation yields reactive pyrrolic metabolites, specifically dehydro-alkaloids, which function as potent alkylating agents.

Formation of DNA Adducts and Cross-linkages

The reactive pyrrolic metabolites derived from pyrrolizidine alkaloids, such as this compound, possess the capacity to alkylate nucleophilic sites on macromolecules, including DNA. nih.govnih.govnih.gov This alkylation process leads to the formation of DNA adducts and DNA cross-linkages. nih.govnih.govnih.govmuni.cz The presence of a double bond at the 1:2 position within the pyrrolizidine alkaloid's ring nucleus is critical for its genotoxic properties. nih.gov Research has demonstrated the formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts, which are metabolic products of various pyrrolizidine alkaloids found in plants like comfrey, a known source of this compound. nih.govfu-berlin.de A single alkylation event can induce a persistent alteration in a DNA or RNA strand, while a double alkylation can result in irreversible cross-linking of both strands. vulcanchem.com

Consequences for DNA Replication and Repair Mechanisms

The formation of DNA adducts and cross-linkages by pyrrolizidine alkaloids, including this compound, significantly impacts fundamental cellular processes, particularly DNA replication and repair mechanisms. nih.govmuni.cz These DNA modifications can impede or halt DNA replication. nih.gov Such interruptions in DNA replication can lead to the occurrence of mutations, which are implicated in the development of conditions such as liver and kidney cancer. nih.gov The detection of DHP-derived DNA adducts serves as a potential biomarker for pyrrolizidine alkaloid-induced tumorigenicity. nih.gov Furthermore, the antimitotic activity of these pyrrolic metabolites can cause the enlargement of hepatocytes. muni.cz In instances where DNA repair mechanisms fail to correct these damages, a carcinogenic outcome may be anticipated. vulcanchem.com

Modulation of Cellular Signaling Pathways

This compound, as a component of pyrrolizidine alkaloid-containing plants, contributes to their observed biological activities, including the modulation of cellular signaling pathways.

Effects on Inflammatory Signaling Cascades

Plants that contain pyrrolizidine alkaloids, such as Symphytum officinale (comfrey) and Echium species, have been historically utilized for their anti-inflammatory properties. nih.govwikimedia.orgnih.govresearchgate.net While this compound itself is a pyrrolizidine alkaloid, and PAs are known for their inherent toxicity, the broader context of these plant extracts indicates their ability to modulate inflammatory pathways. For example, extracts from Symphytum officinale have demonstrated the capacity to inhibit NF-κB signaling at two distinct stages: by reducing the activation of IKK1/2 and the degradation of IκBα, and subsequently by inhibiting the nucleo-cytoplasmic transport and transactivation of NFκB p65. nih.govwikimedia.org NF-κB is a crucial transcription factor involved in regulating the transcription of pro-inflammatory cytokine genes. nih.gov Additionally, other compounds present in Symphytum species, such as rosmarinic acid, are known to inhibit the formation of pro-inflammatory mediators and can interact with T-cells to block signaling pathways that lead to cytokine release. nih.gov Essential oils derived from plants in the Boraginaceae family, which are known to contain PAs, also exhibit anti-inflammatory effects by reducing the levels of inflammatory mediators like IL-6, TNF-α, and COX-2, and by regulating the NF-κB pathway. wikimedia.orgnih.gov

Neuroreceptor Modulation in In Vitro Systems

Pyrrolizidine alkaloids, including this compound, are recognized for their ability to modulate various neuroreceptors. nih.gov Specifically, these compounds have been shown to interact with 5-HT (serotonin) receptors in in vitro systems. nih.gov This interaction is believed to contribute to the immediate food avoidance observed in herbivores, likely due to the bitter taste associated with PAs. nih.gov While direct, isolated in vitro studies specifically on this compound's neuroreceptor modulation are limited in the available literature, its classification as a pyrrolizidine alkaloid strongly suggests it shares these general mechanistic properties with other compounds in its class.

Antimicrobial Spectrum and Mechanisms of Action

This compound is found in plants known for their antimicrobial properties, indicating its potential contribution to these effects within a broader plant extract context. Certain purified pyrrolizidine alkaloids and PA-containing extracts have demonstrated inhibitory effects against a range of bacterial species, including human pathogens such as Escherichia coli, Streptococcus pneumoniae, Bacillus subtilis, Bacillus anthracis, and Staphylococcus aureus. nih.gov For instance, methanol (B129727) extracts from Cordia gilletii, a plant from the Boraginaceae family (which contains PAs like this compound), have shown direct antimicrobial activity against various bacteria and fungi. nih.gov

The antimicrobial mechanisms attributed to extracts containing pyrrolizidine alkaloids, such as those from comfrey, are thought to involve phenolic compounds that can disrupt bacterial cell permeability and inhibit the replication and transcription of DNA or RNA. researchgate.netindiamart.com While this compound itself is an alkaloid, not a phenolic compound, its presence in these botanicals suggests a synergistic or contributory role within the complex mixture of plant metabolites. Furthermore, 7-angeloylretronecine, another pyrrolizidine alkaloid, has been reported to exhibit antibacterial effects against E. coli, inducing extensive filamentation at subtoxic concentrations. uni.lu Given this compound's structural classification as a pyrrolizidine alkaloid, it is plausible that it may share similar mechanisms of action, potentially interfering with nucleic acid synthesis or compromising cell membrane integrity in microbial organisms.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Antifungal Activities against Pathogenic Fungi

Table 1: Antifungal Activities of this compound

| Pathogenic Fungi Strain | Preclinical Model | Research Findings (MIC/IC50) |

| Various pathogenic fungi | In vitro / In vivo | No specific data found for isolated this compound in preclinical models. |

Antibacterial Activities against Bacterial Strains

Similar to antifungal activities, direct and specific antibacterial data for isolated this compound against bacterial strains in preclinical models are not widely reported. While extracts from plants known to contain pyrrolizidine alkaloids, such as Cynoglossum tubiflorus or Heliotropium dasycarpum, have demonstrated antimicrobial activity against various microorganisms with reported MIC values, these findings relate to the complex mixture of compounds within the extracts, not specifically to this compound in isolation. researchgate.net The antimicrobial potency of Symphytum species, which contain this compound, has been noted as "still poorly investigated." mdpi.com

Table 2: Antibacterial Activities of this compound

| Bacterial Strain | Preclinical Model | Research Findings (MIC/IC50) |

| Various bacterial strains | In vitro / In vivo | No specific data found for isolated this compound in preclinical models. |

Analytical Methodologies for Asperumine Research and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the elucidation of chemical structures and the quantitative analysis of organic compounds, including complex natural products like Asperumine. Its ability to provide detailed information about the connectivity, functional groups, and spatial arrangement of atoms makes it crucial for this compound research.

Quantitative NMR (qNMR) for Concentration Determination

Quantitative NMR (qNMR) is a powerful analytical technique used for the direct and absolute quantification of compounds without the need for a reference standard of the analyte itself, provided a suitable internal standard with a known purity is used. For this compound, qNMR offers a highly accurate and reproducible method for concentration determination. The principle relies on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal. By comparing the integral of a characteristic proton signal of this compound to that of a known amount of an internal standard (e.g., maleic acid or 1,4-benzenedicarboxylic acid), the absolute concentration of this compound in a sample can be precisely determined. inchem.org

This method is particularly advantageous due to its non-destructive nature, minimal sample preparation requirements, and high specificity, as distinct proton signals ensure selective quantification even in complex mixtures. While specific quantitative data for this compound via qNMR is not extensively detailed in general literature, the applicability of qNMR for pyrrolizidine (B1209537) alkaloid mixtures has been demonstrated. For instance, quantitative NMR analysis has been successfully applied to pyrrolizidine alkaloid mixtures from Senecio vulgaris, providing a reliable method for their quantification. inchem.org

Table 1: Illustrative qNMR Data for this compound Quantification

| Sample Component | Characteristic ¹H NMR Signal (ppm) | Integral Ratio | Moles (from Internal Standard) | Concentration (µmol/mL) |

| This compound | 𝛿ₓ (e.g., specific methyl group) | Y | Z (calculated) | C (calculated) |

| Internal Standard | 𝛿ᵢ (e.g., singlet) | 1.00 | Known | Known |

Note: The values in this table are illustrative, demonstrating the type of data obtained from a qNMR experiment. Actual values would depend on the specific this compound sample and internal standard used.

Advanced NMR Techniques for Conformation and Dynamics

Advanced NMR techniques are essential for gaining deeper insights into the three-dimensional structure (conformation) and molecular dynamics of this compound. These techniques go beyond simple 1D ¹H and ¹³C NMR spectra, which are primarily used for basic structural elucidation. The structure of this compound itself has been determined using mass spectrometry, infrared (IR) spectroscopy, and ¹H and ¹³C NMR spectroscopic methods, with 2D-NMR experiments applied to obtain reliable assignments of its spectral data. researchgate.net

Key advanced NMR techniques include:

2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY): These techniques provide crucial information about through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations between nuclei.

Correlation Spectroscopy (COSY): Reveals scalar couplings between adjacent protons, establishing proton-proton connectivity.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in the assignment of ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton and identifying quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects spatial proximity between protons, providing information about the conformation and stereochemistry of the molecule. This is particularly important for understanding the rigid pyrrolizidine core and the orientation of its ester side chains in this compound.

These advanced methods allow researchers to confirm the proposed structure, resolve ambiguities, and determine the relative stereochemistry of chiral centers within this compound. For instance, the application of 2D-NMR experiments is standard practice for the structural elucidation of new pyrrolizidine alkaloids, enabling reliable assignments of ¹H and ¹³C spectral data. researchgate.net While specific dynamic studies on this compound are not detailed, these techniques are generally employed to study conformational preferences, internal rotations, and intermolecular interactions, which can influence the biological activity of complex natural products.

Spectrophotometric and Immunological Assays

Beyond NMR, other analytical techniques, including spectrophotometric and immunological assays, play a role in the research and quantification of this compound, especially when high-throughput analysis or specific detection is required.

UV-Vis Spectroscopy in Concentration Measurements

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. Pyrrolizidine alkaloids, including this compound, typically contain chromophores within their structure, such as the 1,2-unsaturated pyrrolizidine ring system, which allows for UV absorption. inchem.orgmdpi.com

The Beer-Lambert law forms the basis of concentration measurements using UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To quantify this compound, a calibration curve can be constructed by measuring the absorbance of solutions with known concentrations of this compound at its maximum absorption wavelength (λmax). Subsequently, the concentration of unknown this compound samples can be determined from their absorbance values. UV detectors are commonly employed in High-Performance Liquid Chromatography (HPLC) systems for the detection and quantification of pyrrolizidine compounds, demonstrating the utility of UV-Vis principles in their analysis. inchem.org However, it is important to note that HPLC with UV detection may have limitations in detecting PAs that lack a strong chromophore in their structure. nih.gov

Development of Immunoassays for High-Throughput Screening

Immunoassays represent a class of highly sensitive and specific analytical methods that utilize the binding affinity of antibodies to their target antigens for detection and quantification. For compounds like this compound, which may be present in complex biological or plant matrices at low concentrations, immunoassays offer significant advantages, particularly for high-throughput screening applications.

The development of immunoassays for this compound would involve generating specific antibodies (monoclonal or polyclonal) that selectively recognize and bind to this compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format that could be adapted for this compound. In an ELISA, this compound in a sample would compete with a known amount of enzyme-labeled this compound for binding sites on immobilized antibodies. The amount of bound enzyme-labeled this compound, inversely proportional to the concentration of this compound in the sample, is then quantified by measuring the enzymatic reaction product.

While specific immunoassays for this compound are not widely reported in the provided literature, the general concept of developing assays for plant-associated toxins, including pyrrolizidine alkaloids, is a recognized area of research. fao.org The need for improved analytical methods for determining very low levels of alkaloids in foodstuffs highlights the potential utility of sensitive techniques like immunoassays. inchem.org The generation and characterization of monoclonal antibodies are crucial steps in developing such specific detection systems for PAs. fao.org Immunoassays would enable rapid and efficient screening of numerous samples, which is invaluable for monitoring this compound levels in plant extracts, food products, or biological samples, especially when authentic alkaloid standards are scarce. inchem.org

Pharmacological and Toxicological Assessments of Asperumine in Preclinical Models

In Vitro Cytotoxicity and Selectivity Profiling

In vitro cytotoxicity and selectivity profiling are fundamental steps in the preclinical evaluation of any potential therapeutic agent. These assessments aim to determine the concentration at which a compound inhibits cell growth or induces cell death, and to ascertain its preferential toxicity towards diseased cells compared to normal, healthy cells. mdpi.combrieflands.comnih.govnih.gov The selectivity index (SI) is a key parameter derived from these studies, calculated as the ratio of the IC₅₀ (half-maximal inhibitory concentration) for normal cells to the IC₅₀ for cancerous or diseased cells. An SI value greater than 1 suggests higher selectivity towards cancer cells, with values above 2 or 3 often considered indicative of high selectivity. mdpi.comnih.govresearchgate.net

Assessment in Diverse Mammalian Cell Lines

To comprehensively understand a compound's cytotoxic potential, it is typically assessed across a diverse panel of mammalian cell lines. This includes various human and animal cell lines representing different tissue types and disease states. bibliotekanauki.plnih.gov These studies help to identify the range of cell types sensitive to the compound and to provide initial insights into its potential mechanisms of action. Common assays employed include MTT, SRB, and LDH release assays, which measure cell viability and membrane integrity. mdpi.combrieflands.comnih.govbibliotekanauki.pl

Research Findings on Asperumine: Specific, detailed quantitative data, such as IC₅₀ values or comprehensive cytotoxicity profiles for this compound across diverse mammalian cell lines, are not extensively reported in readily accessible scientific literature. While this compound is known as a pyrrolizidine (B1209537) alkaloid, a class of compounds that can exhibit various biological activities, including toxicity, precise in vitro cytotoxicity data for this compound as a standalone compound against a wide array of cell lines is limited in the public domain.

Differential Effects on Normal vs. Diseased Cells

A critical aspect of in vitro profiling is the evaluation of a compound's differential effects on normal versus diseased cells. This assessment is vital for identifying compounds that selectively target pathological cells while sparing healthy ones, thereby minimizing potential side effects. mdpi.combrieflands.comnih.gov

Research Findings on this compound: Specific studies detailing the differential cytotoxic effects of this compound on normal versus diseased cell lines, including calculated selectivity indices, were not found in the reviewed literature. Such data would be crucial for determining this compound's therapeutic window and its potential as a selective agent.

In Vivo Pharmacological Efficacy Studies in Animal Models

In vivo pharmacological efficacy studies are essential for validating the therapeutic potential of a compound in a living system, providing a more complex and physiologically relevant context than in vitro assays. researchgate.net These studies utilize various animal models to simulate human disease conditions. bibliotekanauki.pldovepress.comresearchgate.netnih.gov

Efficacy in Established Disease Models (e.g., Cancer Xenografts, Infection Models)

For anticancer agents, patient-derived xenograft (PDX) models or cell line-derived xenografts (CDX) in immunocompromised mice are commonly used to evaluate tumor growth inhibition and regression. bibliotekanauki.plresearchgate.netnih.govnih.govmdpi.com In the context of infectious diseases, animal models are developed to mimic specific infections, allowing for the assessment of antimicrobial activity, reduction in bacterial load, and improvement in disease outcomes. researchgate.netnih.govmdpi.comfrontiersin.org

Research Findings on this compound: Despite its classification as a pyrrolizidine alkaloid, specific in vivo pharmacological efficacy studies demonstrating this compound's activity in established disease models, such as cancer xenografts or infection models, are not readily available in the current literature. The general biological activities of pyrrolizidine alkaloids are diverse, but direct evidence of this compound's efficacy in these specific preclinical models remains to be widely reported.

Evaluation of Target Engagement and Pharmacodynamic Biomarkers

Target engagement refers to the demonstration that a drug candidate interacts with its intended molecular target in a living system, leading to a biological response. evotec.comnih.govantarosmedical.comnih.govsapient.bio Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological or physiological effects, reflecting its impact on the body's functions. nih.govresearchgate.netevotec.comnih.govsapient.bioresearchgate.netscribd.comyoutube.com These biomarkers are crucial for confirming the mechanism of action, establishing dose-response relationships, and guiding dose selection for subsequent studies. evotec.comnih.govantarosmedical.com

Research Findings on this compound: Information regarding specific target engagement or pharmacodynamic biomarkers for this compound in preclinical animal models is not available in the examined literature. The identification and validation of such biomarkers would be critical for understanding this compound's mechanism of action and for its further development.

Pharmacokinetic (PK) Profiling in Preclinical Animal Models

Pharmacokinetic (PK) profiling in preclinical animal models is fundamental for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. umich.eduresearchgate.netcontractlaboratory.comnih.govbioivt.commdpi.com These studies provide crucial data on systemic exposure, half-life, tissue distribution, and clearance, which are essential for predicting human PK profiles and designing appropriate dosing regimens. umich.edunih.govresearchgate.netresearchgate.netcontractlaboratory.comnih.govbioivt.cominca.gov.brnih.gov Animal models, including rodents (e.g., rats, mice) and non-rodents (e.g., dogs), are commonly used, with considerations for species-specific differences in metabolism. umich.eduresearchgate.netcontractlaboratory.comnih.govinca.gov.brnih.gov

Research Findings on this compound: Specific, detailed pharmacokinetic profiling data for this compound in preclinical animal models, including parameters such as absorption rates, distribution volumes, metabolic pathways, and excretion routes, are not widely published. While the broader class of pyrrolizidine alkaloids can undergo various metabolic transformations, precise PK parameters for this compound itself are not readily available in the reviewed sources.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

ADME studies investigate how a chemical or drug is handled by the body, encompassing its uptake, spread throughout tissues, chemical modification, and elimination medicilon.comyoutube.com. These processes collectively define the impact of a compound in a biological system medicilon.com. While ADME profiling is a standard practice in drug development to predict pharmacokinetic behavior and potential toxicity, specific detailed ADME characteristics for this compound in preclinical models were not found in the current literature search nih.govnih.gov. General ADME considerations involve various routes of exposure, such as inhalation, dermal contact, ingestion, and injection, with absorption through the gastrointestinal system being a common pathway for ingested compounds medicilon.com.

Bioavailability and Clearance Determinations

Bioavailability refers to the fraction of an administered compound that reaches systemic circulation in an unaltered, active form, thereby becoming available to its intended biological destination youtube.comnih.gov. For instance, a compound administered intravenously is considered to have 100% bioavailability as it directly enters systemic circulation youtube.com. Clearance, on the other hand, quantifies the rate at which an active compound is removed from systemic circulation, primarily through metabolic and excretory processes in organs like the liver and kidneys nih.govnih.gov. It is measured as the volume of plasma cleared of a compound over a specified time period nih.gov. While these parameters are fundamental for understanding a compound's pharmacokinetics, specific quantitative data on the bioavailability and clearance of this compound in preclinical models were not identified in the conducted searches.

In Vitro and Ex Vivo Metabolism Studies

Metabolism studies, both in vitro (e.g., using cell cultures) and ex vivo (e.g., using isolated tissues or organs), are vital for understanding how a compound is chemically modified within an organism mdpi.comnih.govfrontiersin.org. These studies help identify enzymatic biotransformation pathways and major metabolites chemrxiv.org.

Enzymatic Biotransformation Pathways

Xenobiotic metabolism, or biotransformation, involves a series of enzymatic reactions that alter the chemical structures of foreign compounds to facilitate their excretion from the body nih.govwikipedia.org. This process typically occurs in two phases:

Phase I reactions introduce reactive and polar groups into the compound, often through oxidation, reduction, or hydrolysis nih.govwikipedia.org. The cytochrome P450 (CYP) system, primarily located in the liver, plays a crucial role in these oxidative reactions medicilon.comnih.govwikipedia.org.

Phase II reactions involve conjugation, where functionalized xenobiotics are coupled with endogenous hydrophilic molecules (e.g., glucuronic acid, sulfate, glutathione, amino acids) to enhance water solubility and promote excretion nih.gov.

While this compound is a pyrrolizidine alkaloid, and pyrrolizidine alkaloids generally undergo metabolic transformations, specific enzymatic biotransformation pathways detailed solely for this compound were not found in the search results. General biotransformation pathways for xenobiotics involve enzymes like Cytochrome P450s (CYPs), Flavin-Containing Monooxygenases (FMOs), and esterases .

Identification of Major Metabolites

The identification of major metabolites is critical in drug discovery and toxicology, as metabolites can have different pharmacological or toxicological profiles than the parent compound chemrxiv.orgeuropa.eu. Mass spectrometry-based metabolomic analysis is a common technique for metabolite identification, where molecular ions are searched against metabolite databases georgetown.eduresearchgate.net. This process aims to identify metabolic "soft spots" in compounds and assess risks associated with active, reactive, or toxic metabolites chemrxiv.org. Despite the importance of this area, specific major metabolites identified for this compound were not detailed in the provided search results.

Genotoxicity and Mutagenicity Assessments in Non-Human Systems

Genotoxicity tests evaluate a substance's potential to cause genetic damage in living organisms, which can lead to mutations, chromosomal aberrations, or aneuploidy scitovation.comgentronix.co.uk. These assessments are a critical part of preclinical safety evaluation nelsonlabs.com.

Micronucleus Assays and Ames Tests

The Ames test , also known as the bacterial reverse mutation assay, is a widely used in vitro method to determine the potential mutagenic activity of a substance scitovation.comgentronix.co.uknelsonlabs.com. It utilizes bacterial strains that have been modified to detect gene mutations scitovation.comgentronix.co.uk. The test assesses whether a compound causes point mutations by observing the reversion of auxotrophic bacteria to prototrophy in a selective medium gentronix.co.uk.

The Micronucleus assay (e.g., Mouse Micronucleus Test) is an in vivo or in vitro test used to evaluate the potential of a substance to induce micronuclei formation scitovation.comnelsonlabs.com. Micronuclei are small nuclei that form in eukaryotic cells when chromosomes or chromosome fragments are not incorporated into the main nucleus during cell division, indicating chromosomal damage or aneuploidy scitovation.com.

Both the Ames test and the micronucleus assay are part of a battery of genotoxicity tests designed to cover different types of genetic damage gentronix.co.uknelsonlabs.comnih.gov. However, specific results from micronucleus assays or Ames tests conducted solely on this compound were not identified in the conducted searches.

Chromosomal Aberration Studies

Pyrrolizidine alkaloids, including this compound, are widely recognized for their genotoxic properties, which can lead to chromosomal aberrations. The genotoxicity of these compounds is primarily attributed to their metabolic activation in the liver. During this process, PAs are converted into highly reactive pyrrolic metabolites, such as 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). researchgate.netfao.orgmdpi.com These reactive metabolites are electrophilic and can form covalent adducts with DNA, leading to DNA damage. researchgate.netmdpi.com The formation of DHP-derived DNA adducts is a key mechanism by which PAs induce genotoxicity and carcinogenicity, interrupting DNA replication and potentially causing mutations and chromosomal alterations. researchgate.netfao.orgmdpi.com The presence of a 1,2-unsaturation in the pyrrolizidine ring is considered essential for the genotoxic effects of these alkaloids. nih.govmdpi.com

While this compound is consistently identified as a pyrrolizidine alkaloid known to contribute to the genotoxic profile of PA-containing plants ku.ac.kenih.govinchem.org, detailed research findings and specific data tables directly quantifying chromosomal aberrations induced solely by this compound in preclinical models are not extensively documented in the readily available scientific literature. Studies often discuss the genotoxicity of pyrrolizidine alkaloids as a class or focus on other well-studied PAs (e.g., heliotrine, monocrotaline, riddelliine) in genotoxicity assays, including sister-chromatid exchange (SCE) tests in cell lines. inchem.orgresearchgate.netfao.org These broader studies confirm that PAs can induce DNA adducts and exhibit mutagenic and genotoxic effects, which are precursors to or direct manifestations of chromosomal aberrations. researchgate.netfao.orgmdpi.com

In the absence of specific, isolated preclinical data for this compound's direct impact on chromosomal aberrations, the understanding of its potential in this area is inferred from its classification as a genotoxic pyrrolizidine alkaloid and the established mechanisms of action for this compound class.

Potential Applications and Future Directions in Asperumine Research

Asperumine as a Chemical Probe for Fundamental Biological Research

Chemical probes are indispensable small molecules designed to selectively perturb the function of specific biological targets, thereby aiding in the elucidation of their roles within healthy and diseased cellular and tissue contexts. frontiersin.orgnih.govproteostasisconsortium.com These tools are instrumental in studying proteins, identifying interactions between proteins and natural products, and facilitating the initial screening phases of drug discovery. frontiersin.org The development and rigorous application of high-quality chemical probes are crucial for generating meaningful biological data and can significantly inform target selection in translational studies. nih.gov

This compound has been recognized as a valuable organic compound for life sciences research and serves as a research tool in natural product chemistry and pharmacology. ebiohippo.com Its application in this context involves investigating mechanisms of action and potential interactions with biological targets. Given that pyrrolizidine (B1209537) alkaloids, the class of compounds to which this compound belongs, are known to modulate neuroreceptors, including 5-HT receptors, this compound holds potential as a chemical probe for studying these specific biological pathways. mdpi.com

Development of this compound as a Lead Compound for Therapeutic Innovations